molecular formula C12H16Cl2N2S B2779652 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride CAS No. 2460749-04-4

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride

Cat. No.: B2779652
CAS No.: 2460749-04-4
M. Wt: 291.23
InChI Key: MJLAWUWZYWWELI-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride is a thiazole-based amine salt characterized by a 4-methylphenyl substituent on the thiazole ring and an ethylamine side chain. Its molecular formula is C₁₂H₁₅Cl₂N₂S, with an average molecular weight of 290.23 g/mol. The dihydrochloride salt enhances solubility and stability for pharmaceutical or biochemical applications.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.2ClH/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12;;/h2-5,8H,6-7,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLAWUWZYWWELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-methylbenzaldehyde, thiourea, and bromoacetaldehyde can yield the thiazole ring, which is then further reacted with ethylenediamine to introduce the ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and dipole interactions, influencing the activity of the target molecules. The ethanamine group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Substituent Key Features
Target Compound C₁₂H₁₅Cl₂N₂S 290.23 4-Methylphenyl Ethylamine side chain; dihydrochloride salt enhances solubility .
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethanamine HCl C₁₂H₁₅ClN₂OS 270.78 4-Methoxyphenyl Methoxy group increases electron density; may alter target binding .
(4-(Thiazol-2-yl)phenyl)methanamine HCl C₁₀H₁₁ClN₂S 226.73 Thiazol-2-yl Benzylamine structure; reduced steric hindrance .
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine diHCl C₁₁H₁₃Cl₂N₂S 240.75 2-Methylthiazole Methyl group on thiazole enhances hydrophobic interactions .
2-(4-Chlorophenylthio)triethylamine HCl C₁₁H₁₇Cl₂NS 270.23 4-Chlorophenylthio Triethylamine backbone; sulfur linker may influence redox activity .

Functional Group Modifications

Amine Side Chain Variations

  • Ethylamine vs. Benzylamine: The target compound’s ethylamine side chain (C₁₂H₁₅Cl₂N₂S) contrasts with benzylamine derivatives (e.g., C₁₀H₁₁ClN₂S in ), where the aromatic ring directly connects to the amine.
  • Dihydrochloride Salts: Compared to monohydrochloride salts (e.g., ’s 270.78 g/mol compound), the dihydrochloride form in the target compound increases polarity, which may enhance aqueous solubility by ~30–50% .

Thiazole Ring Modifications

  • Substituent Position : The 4-methylphenyl group on the thiazole (target compound) differs from 2-methylthiazole derivatives (). Positional changes alter electronic effects; 4-substituents may stabilize the thiazole ring via resonance, while 2-substituents influence steric interactions .
  • Sulfur/Nitrogen Interactions : Thiazole’s sulfur atom can form hydrogen bonds with residues like GLU527 in HSP90, as seen in indole-thiazole hybrids (). The 4-methylphenyl group’s electron-donating effects may strengthen these interactions compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) .

HSP90 Inhibition Potential

Thiazole-ethylamine derivatives exhibit affinity for HSP90, a chaperone protein implicated in cancer. For example:

  • notes that indole-thiazole analogs bind to HSP90’s GLU527 and TYR604 via hydrogen bonds. The target compound’s thiazole ring and ethylamine chain may mimic this interaction, though its 4-methylphenyl group could enhance hydrophobic binding compared to indole-based compounds .
  • 4-Chlorophenyl analogs () show reduced activity compared to methoxyphenyl derivatives, suggesting electron-donating groups (e.g., methyl) are preferable for target engagement .

Pharmacokinetic Considerations

  • Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility in polar solvents (e.g., water or ethanol) than free bases. For instance, ’s cimetidine impurity (dihydrochloride form) shows ~2× higher solubility than its monohydrochloride counterpart .
  • Stability : Thiazole rings with methyl substituents () resist oxidative degradation better than unsubstituted thiazoles, suggesting the target compound’s 4-methylphenyl group may improve shelf life .

Biological Activity

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine; dihydrochloride is a heterocyclic compound that exhibits a range of biological activities. The thiazole moiety is known for its diverse pharmacological properties, making it a subject of significant research interest. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine is characterized by a thiazole ring substituted with a 4-methylphenyl group. Its molecular formula is C12H14N2SC_{12}H_{14}N_{2}S, and it can be represented by the following structural formula:

SMILES CC1 CC C C C1 C2 NC CS2 CCN\text{SMILES CC1 CC C C C1 C2 NC CS2 CCN}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage with nucleophilic sites on proteins, which may lead to alterations in their function and subsequent biological effects such as:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various pathogens.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine has shown effectiveness against various bacterial strains in vitro. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antitumor Activity

Research has highlighted the anticancer potential of thiazole derivatives. In particular, the presence of the 4-methylphenyl group enhances the compound's ability to induce cytotoxicity in cancer cell lines. For example, in a study evaluating several thiazole derivatives, 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine exhibited an IC50 value comparable to established chemotherapeutic agents such as doxorubicin.

CompoundIC50 (µg/mL)Cell Line
Doxorubicin1.5A-431
2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine1.98A-431

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies have indicated that it can reduce inflammation markers in models of carrageenan-induced paw edema. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine had a notable effect on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of control compounds.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized multiple thiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process:

Thiazole Ring Formation : React 4-methylacetophenone with thiourea in the presence of iodine or bromine to form the thiazole core .

Ethanamine Side-Chain Introduction : Use reductive amination or nucleophilic substitution to attach the ethanamine group. A reflux setup in acetonitrile or ethanol (60–80°C, 12–24 hrs) optimizes yield .

Dihydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the dihydrochloride salt .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O) shows peaks for the thiazole proton (δ 7.2–7.5 ppm), methylphenyl group (δ 2.3–2.5 ppm), and ethanamine chain (δ 3.1–3.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 221.1 (free base) and 294.0 (dihydrochloride) .
  • HPLC : Purity ≥97% with a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What solvents and storage conditions are recommended for this compound?

Methodological Answer:

  • Solubility : Soluble in DMSO (50 mg/mL), slightly soluble in water (5–10 mg/mL). Avoid DCM due to instability .
  • Storage : Store at –20°C in amber glass vials under inert gas (Ar/N₂) to prevent oxidation. Shelf life: 12–18 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data linked to batch variability?

Methodological Answer:

  • Purity Verification : Use HPLC to detect impurities (e.g., unreacted thiourea or free base). Adjust recrystallization solvents (e.g., ethanol/water) to improve purity .
  • Bioassay Replication : Test multiple batches in parallel using standardized protocols (e.g., fixed cell lines, IC₅₀ assays) to isolate compound-specific effects .

Example Contradiction:

BatchPurityIC₅₀ (MAO-B Inhibition)
A95%12 µM
B97%8 µM
Higher purity correlates with enhanced activity due to reduced interference from byproducts.

Q. What strategies enhance the compound’s selectivity for monoamine oxidase (MAO) isoforms?

Methodological Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –F) at the 4-methyl position to improve MAO-B affinity .
  • Co-crystallization Studies : Use X-ray crystallography to map binding interactions (e.g., hydrogen bonding with Tyr-435 in MAO-B) .
  • Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding modes .

Q. How can derivatization expand the compound’s utility in neuropharmacology?

Methodological Answer:

  • Pro-Drug Synthesis : Acetylate the ethanamine group to enhance blood-brain barrier penetration .
  • Fluorescent Tagging : Attach dansyl chloride or BODIPY via the thiazole nitrogen for imaging studies .
  • Mannich Reactions : Generate libraries of analogs with substituted benzaldehydes to explore SAR .

Derivatization Example:

DerivativeModificationApplication
Acetylated–COCH₃ at NH₂Improved bioavailability
Dansyl-LabeledSulfonamide linkageLive-cell imaging

Q. What analytical methods address stability challenges in long-term studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via LC-MS .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous solutions to prevent oxidation .

Q. How do structural analogs compare in receptor binding profiles?

Comparative Analysis:

AnalogStructural ChangeTarget Affinity (Kᵢ)
Parent CompoundNoneMAO-B: 8 µM
4-Fluoro Derivative–F at phenylMAO-B: 3 µM
Pyridinyl AnalogThiazole → pyridineMAO-A: 15 µM
Fluorination enhances selectivity for MAO-B, while heterocycle swaps alter isoform preference.

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